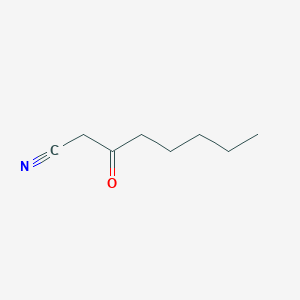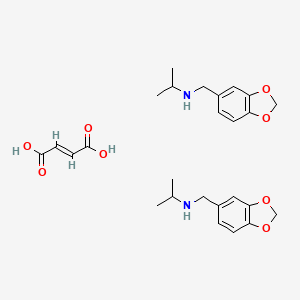![molecular formula C13H14O3 B14469491 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine CAS No. 65383-15-5](/img/structure/B14469491.png)
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is a chemical compound with a unique structure that includes a pyrano and benzodioxine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in anhydrous acetonitrile at low temperatures . This reaction leads to the formation of the desired pyrano ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,9-Dihydroxy-7,7-dimethyl-1,7,8,9-tetrahydropyrano[2,3-g]indole-3-carboxylic acid
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrano[2,3-f]chromenone derivatives
Uniqueness
7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine is unique due to its specific ring structure and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
65383-15-5 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
7,7-dimethyl-2,3-dihydropyrano[3,2-g][1,4]benzodioxine |
InChI |
InChI=1S/C13H14O3/c1-13(2)4-3-9-7-11-12(8-10(9)16-13)15-6-5-14-11/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
AASQAGZAZRQUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
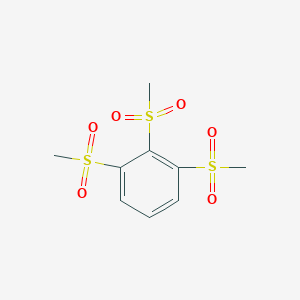
![N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide](/img/structure/B14469423.png)
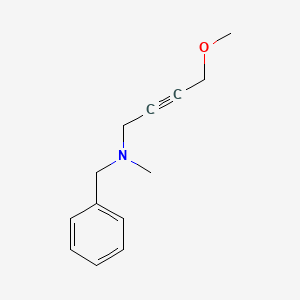
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)



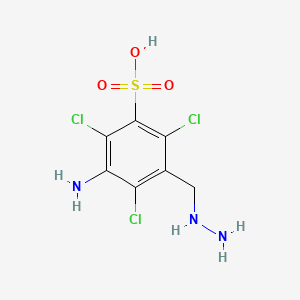
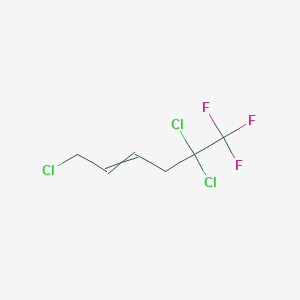
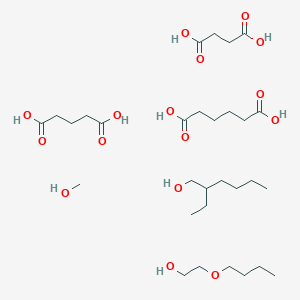
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
